

BiCaZO immunoMATCH Pilot Study: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The BiCaZO immunoMATCH pilot study (NCT05136196), a phase II clinical trial, investigates the combination of cabozantinib and nivolumab for patients with advanced melanoma or squamous cell head and neck cancer.[1][2][3] This study is a cornerstone of the broader immunoMATCH (iMATCH) initiative, which aims to leverage biomarker-driven patient stratification to optimize immunotherapy outcomes.[1][2][3] The central hypothesis of the BiCaZO study is that the efficacy of the cabozantinib-nivolumab combination may be linked to the tumor's molecular profile, specifically its tumor mutational burden (TMB) and tumor inflammation signature (TIS).[1][3][4]

This technical guide provides a comprehensive overview of the BiCaZO study's design, experimental protocols, and the underlying scientific rationale. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this innovative clinical trial.

Study Design and Objectives

The BiCaZO study is a phase II trial designed to assess the feasibility of real-time biomarker stratification and the efficacy of the combination therapy in specific patient cohorts.[1][5]

Primary Objectives:



- To evaluate the feasibility of molecular characterization based on Tumor Mutational Burden (TMB) for patient stratification, assessed by the proportion of patients with a ≤ 21-day turnaround time for biopsy results in Stage I of the study.[1][5]
- To evaluate the feasibility of molecular characterization based on TMB and Gene Expression Profiling (GEP) for Tumor Inflammation Signature (TIS) for stratification, with the same ≤ 21day turnaround time metric in Stage II.[1]
- To evaluate the overall response rate (ORR) of the cabozantinib and nivolumab combination in each disease cohort, both across and within the tumor biomarker subgroups.[5]

Secondary Objectives:

- To assess the difference in ORR between tumor marker subgroups within each disease cohort.
- To evaluate the safety and tolerability of the treatment regimen.
- To estimate the disease control rate (DCR), progression-free survival (PFS), and overall survival (OS) for each cohort.

Quantitative Data

As of the latest available information, the BiCaZO immunoMATCH pilot study is ongoing, and the quantitative results have not yet been publicly released. The following tables are provided as a template to be populated upon the publication of the study data.

Table 1: Patient Demographics and Baseline Characteristics



| Characteristic | Melanoma Cohort (n=) | Head and Neck Cancer Cohort (n=) | Total (n=) |
|---|-------------------------|-------------------------------------|------------|
| Age (Median, Range) | | | |
| Gender (Male/Female) | | | |
| ECOG Performance Status (0/1) | | | |
| Prior Lines of Therapy (Median, Range) | | | |
| TMB High (%) | - | | |
| TIS High (%) | - | | _ |

Table 2: Efficacy Outcomes by Biomarker Subgroup

| Biomarker Subgroup | Overall Response Rate (ORR) % | Disease Control Rate (DCR) % | Median Progression- Free Survival (PFS) (Months) | Median Overall Survival (OS) (Months) |
|------------------------|-------------------------------------|------------------------------------|---|---|
| TMB High / TIS High | | | | |
| TMB High / TIS Low | _ | | | |
| TMB Low / TIS High | _ | | | |
| TMB Low / TIS | _ | | | |

Table 3: Treatment-Related Adverse Events (TRAEs)



| Adverse Event (Grade ≥3) | Melanoma Cohort (n=) | Head and Neck Cancer Cohort (n=) | Total (n=) |
|-----------------------------|-------------------------|----------------------------------|------------|
| [Specify AE] | | | |
| [Specify AE] | | | |
| [Specify AE] | _ | | |
| [Specify AE] | - | | |

Experimental ProtocolsPatient Selection and Enrollment

Patients with histologically confirmed advanced, unresectable, or metastatic melanoma or squamous cell carcinoma of the head and neck who have progressed on prior anti-PD-1/PD-L1 therapy are eligible for the study. Key inclusion criteria include measurable disease and an ECOG performance status of 0 or 1. A tumor biopsy is mandatory at screening for biomarker analysis.

Treatment Regimen

The treatment regimen consists of two components:

- Nivolumab: Administered intravenously at a dose of 480 mg every 4 weeks.
- Cabozantinib: Administered orally at a daily dose of 60 mg.

Treatment cycles are 28 days in length and continue for up to two years, or until disease progression or unacceptable toxicity.

Biomarker Analysis

TMB is determined using whole-exome sequencing (WES) of tumor and matched normal (blood) samples.[6][7]

Methodology:



- DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue and whole blood.
- Library Preparation: DNA is fragmented, and sequencing libraries are prepared using a capture-based method targeting the exome.
- Sequencing: Paired-end sequencing is performed on a high-throughput sequencing platform.
- Data Analysis:
 - Sequencing reads are aligned to the human reference genome.
 - Somatic single nucleotide variants (SNVs) and insertions/deletions (indels) are identified by comparing the tumor and normal sequences.
 - The total number of non-synonymous somatic mutations is quantified.
 - TMB is calculated as the number of mutations per megabase of the coding region of the genome.[8]

TIS is a gene expression signature that quantifies the level of a pre-existing but suppressed adaptive immune response within the tumor microenvironment.[9][10] It is measured using gene expression profiling.

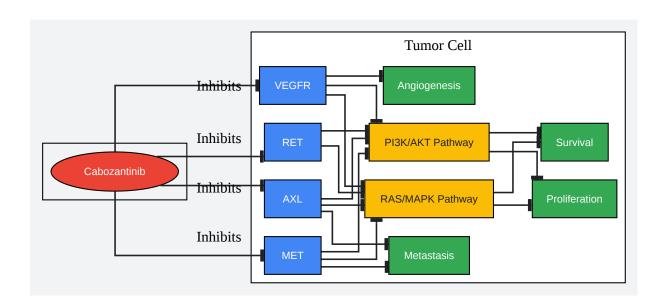
Methodology:

- RNA Extraction: Total RNA is extracted from FFPE tumor tissue.
- Gene Expression Profiling: The expression of a predefined panel of 18 genes associated
 with the inflammatory response is quantified.[11] This is often performed using a platform like
 NanoString nCounter, which is well-suited for use with FFPE-derived RNA.[10]
- TIS Score Calculation: A proprietary algorithm is used to calculate a TIS score based on the
 expression levels of the 18 genes. The score reflects the presence of T cells, antigenpresenting cells, IFN-y biology, and T-cell exhaustion.[11]

Visualizations

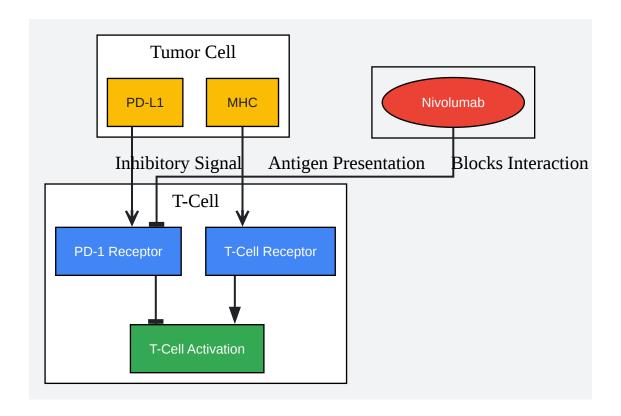


Signaling Pathways



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Caption: Mechanism of Action of Cabozantinib.



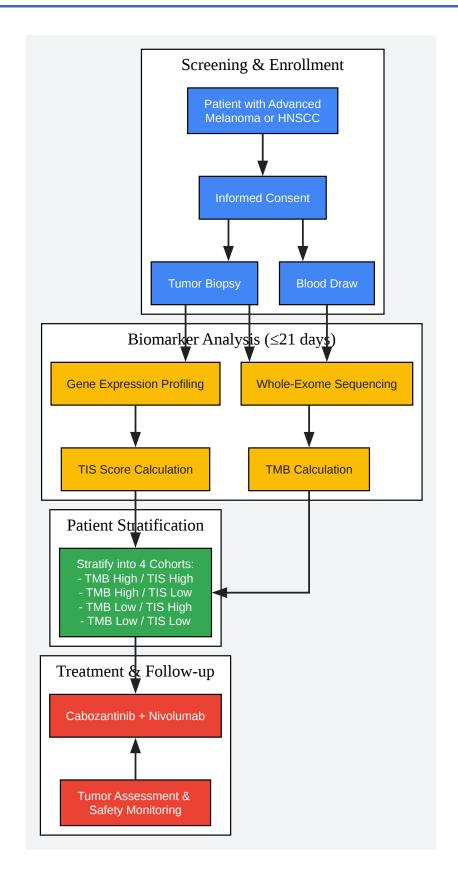


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Caption: Mechanism of Action of Nivolumab.

Experimental Workflow





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Caption: BiCaZO ImmunoMATCH Pilot Study Experimental Workflow.



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